molecular formula C25H38O6 B182106 (1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate CAS No. 149949-05-3

(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

Cat. No. B182106
M. Wt: 434.6 g/mol
InChI Key: PHYROLUQFDDXMM-LDTLXGEBSA-N
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Description

The compound "(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate" is a complex organic molecule that appears to be related to hexahydronaphthalene derivatives. These derivatives are often of interest due to their potential biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of hexahydronaphthalene derivatives can be achieved through various methods. For instance, the intramolecular hydroarylation of allenyl arenes catalyzed by platinum can efficiently produce 1,4-dihydronaphthalenes with various substituents . Additionally, the synthesis of related compounds such as 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol has been reported, which involves multiple steps including methylation, Friedel-Crafts acylation, and Birch reduction . Moreover, the preparation of chiral intermediates for compounds like Mevinolin and Compactin through regiospecific ring opening of tetrahydrofuran derivatives has been described . These methods highlight the complexity and versatility of synthetic approaches to hexahydronaphthalene derivatives.

Molecular Structure Analysis

The molecular structure of hexahydronaphthalene derivatives is characterized by the presence of a hexahydronaphthalene nucleus, which can be synthesized enantioselectively as demonstrated in the synthesis of the compactin nucleus . The stereochemistry of such compounds is crucial for their biological activity, as seen in the case of bexarotene analogues, where modifications to the tetrahydronaphthalene moiety can lead to improved biological selectivity and potency .

Chemical Reactions Analysis

Hexahydronaphthalene derivatives can undergo various chemical reactions. For example, the photoenolization process can be used to achieve regiospecific Diels-Alder reactions with photodienols derived from benzyl-2 and ethyl-2 benz, leading to tetrahydro- and dihydronaphthols with various substituents . Additionally, intramolecular alkylation reactions of diazomethyl ketones derived from dihydronaphthalenones have been studied, showcasing the reactivity of these compounds under different conditions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydronaphthalene derivatives are influenced by their substituents and stereochemistry. For instance, the synthesis and optical properties of fluorescent probes based on naphthalene derivatives for β-amyloid detection have been investigated, demonstrating the effects of solvent polarity on the optical properties of these compounds . The selective synthesis of dimethylnaphthalene, a key material for poly(ethylene naphthalate), showcases the importance of selectivity in the synthesis of industrially relevant derivatives .

properties

IUPAC Name

[(1S,3R,4S,7S,8S)-4-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-20-11-15(3)23(28)19-9-7-14(2)18(22(19)20)10-8-17-12-16(26)13-21(27)30-17/h7,9,14-18,20,23,26,28H,6,8,10-13H2,1-5H3/t14-,15+,16+,17+,18-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYROLUQFDDXMM-LDTLXGEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2=C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=C1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617757
Record name (1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

CAS RN

149949-05-3
Record name (1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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